5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine CAS number
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine CAS number
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Introduction and Strategic Importance
5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine, identified by the CAS Number 57054-90-7 , is a substituted pyrimidine that has garnered significant interest in the field of organic synthesis and drug discovery.[1] The pyrimidine core is a foundational scaffold in numerous therapeutic agents due to its prevalence in the essential building blocks of DNA and RNA.[2] The strategic placement of three distinct functional handles—a bromine atom, a chlorine atom, and a pyrrolidine moiety—on this pyrimidine ring makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules.[3][4]
The true value of this compound lies in its capacity for controlled, sequential chemical modifications. The differential reactivity of the chloro and bromo substituents allows for selective functionalization through reactions like nucleophilic aromatic substitution and cross-coupling, enabling the systematic construction of diverse molecular libraries for drug screening and lead optimization. Its utility is particularly noted in the development of targeted therapies, such as kinase inhibitors.[3][5]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 57054-90-7 | [1] |
| Molecular Formula | C₈H₉BrClN₃ | [1] |
| Molecular Weight | 262.53 g/mol | [1][6] |
| IUPAC Name | 5-bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine | |
| SMILES | ClC1=NC=C(Br)C(N2CCCC2)=N1 | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine is typically achieved through a nucleophilic aromatic substitution reaction starting from a di-halogenated pyrimidine precursor. The following protocol is a representative method based on established pyrimidine chemistry.
Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine
Objective: To synthesize the title compound via selective nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with pyrrolidine.
Causality: The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to greater electron withdrawal by the adjacent nitrogen atoms, which stabilizes the Meisenheimer complex intermediate more effectively at the C4 position. This selectivity allows for the controlled, mono-substitution with pyrrolidine.
Materials:
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5-Bromo-2,4-dichloropyrimidine
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Pyrrolidine
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Triethylamine (Et₃N) or other non-nucleophilic base
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Dichloromethane (DCM) or a similar aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution to 0°C using an ice bath. To this solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of pyrrolidine (1.05 equivalents). The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the pyrrolidine nucleophile and driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous washes remove the triethylamine hydrochloride salt and any remaining unreacted pyrrolidine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine stems from the orthogonal reactivity of its two halogen substituents. This allows for a two-stage diversification strategy, which is highly valuable in constructing chemical libraries for high-throughput screening.
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C2 Position (Chloro Group): The chlorine atom at the C2 position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) under more forcing conditions than the C4 substitution, or it can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.
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C5 Position (Bromo Group): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, heteroaryl, or alkynyl groups. This is a common strategy for extending the molecular scaffold and exploring structure-activity relationships (SAR).
This dual reactivity makes the compound an ideal starting point for creating a wide array of complex molecules, particularly in the search for novel kinase inhibitors, where a substituted pyrimidine core is a well-established pharmacophore.[3]
Diagram of Reactive Sites for Derivatization
Caption: Key reactive sites for molecular diversification.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine. The following information is a summary based on available safety data for structurally similar compounds.
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Hazard Statements: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][7]
-
Precautionary Statements:
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[7][8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dry place (recommended 2-8°C), preferably under an inert atmosphere.[1][10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[9]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 5-Bromo-2-chloropyrimidine in Advanced Pharmaceutical Synthesis.
- AccelaChem. (2023). 792180-52-0, 5-Bromo-2-(piperidin-4-yloxy)pyrimidine.
- Benchchem. (2025). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.
- ChemicalBook. (2025). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.
- Chem-Impex. (n.d.). 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
- Custchem. (n.d.). Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
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- US EPA. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro- - Substance Details.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-chloropyrimidine | 32779-36-5.
- Fisher Scientific. (n.d.). CAS RN 20980-22-7.
- BLDpharm. (n.d.). 57054-90-7 | 5-Bromo-2-chloro-4-(pyrrolidin-1-yl)pyrimidine.
- PubChem. (2026). 5-Bromo-4-chloro-2-(pyrrolidin-1-yl)pyrimidine | C8H9BrClN3.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Kishida Chemical Co., Ltd. (2025). Safety Data Sheet: 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ResearchGate. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives.
- TCI America. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
- ChemicalBook. (2025). 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
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